molecular formula C16H12BrFN4O B2378048 N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895638-82-1

N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2378048
CAS No.: 895638-82-1
M. Wt: 375.201
InChI Key: XOJGZPSAEDPQAV-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a 2-fluorophenyl group at position 1, and a 4-bromophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJGZPSAEDPQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the most widely employed method for constructing the 1,2,3-triazole core. This approach involves the reaction of an azide precursor with a terminal alkyne in the presence of a copper(I) catalyst. For N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, the synthesis proceeds as follows:

  • Azide Preparation :

    • 2-Fluorophenyl azide is synthesized via diazotization of 2-fluoroaniline using sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with sodium azide (NaN₃).
    • Example reaction:
      $$
      \text{2-Fluoroaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{2-Fluorophenyl azide}
      $$
      .
  • Alkyne Preparation :

    • A propargyl derivative containing the methyl group at the 5-position is prepared. For example, 5-methyl-1H-1,2,3-triazole-4-carboxylic acid is functionalized with a propargyl group via esterification.
  • Cycloaddition :

    • The azide and alkyne undergo CuAAC in a solvent system such as tetrahydrofuran (THF)/water with copper(II) acetate (Cu(OAc)₂) and sodium ascorbate as a reducing agent.
    • Typical conditions: 50°C for 8–12 hours, yielding the triazole core with regioselectivity for the 1,4-disubstituted product.

Carboxamide Coupling

The carboxamide group is introduced via amide bond formation between the triazole carboxylic acid intermediate and 4-bromoaniline:

  • Activation of Carboxylic Acid :

    • The triazole-4-carboxylic acid is activated using coupling agents such as PyCIU (1-(chloro-1-pyrrolidinylmethylene)pyrrolidinium hexafluorophosphate) in dichloroethane (DCE).
  • Amidation :

    • The activated intermediate reacts with 4-bromoaniline under inert conditions (e.g., nitrogen atmosphere) at room temperature for 4–6 hours.
    • Example reaction:
      $$
      \text{Triazole-4-COCl} + \text{4-Bromoaniline} \xrightarrow{\text{Base}} \text{N-(4-Bromophenyl)carboxamide}
      $$
      .

Optimization Strategies

Solvent and Catalyst Screening

Optimization studies highlight the critical role of solvent polarity and copper catalyst selection:

Parameter Optimal Condition Yield Improvement Source
Solvent THF/H₂O (1:1) 85% → 92%
Catalyst Cu(OAc)₂ + Sodium Ascorbate 75% → 89%
Temperature 50°C 60% → 85%

Polar aprotic solvents like dimethylformamide (DMF) reduce regioselectivity, while copper nanoparticles (CuNPs) show lower efficacy compared to Cu(I) salts.

Substituent Effects on Reactivity

Halogen positioning influences reaction kinetics and yields:

  • 2-Fluorophenyl Azide : Electron-withdrawing fluorine at the ortho position accelerates cycloaddition but complicates purification due to byproduct formation.
  • 4-Bromoaniline : Bromine’s steric bulk necessitates prolonged reaction times for complete amidation.

Advanced Characterization Techniques

Structural Validation

Post-synthesis characterization ensures product integrity:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aryl-H), 2.41 (s, 3H, CH₃).
    • ¹³C NMR confirms carboxamide carbonyl at δ 165.2 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 375.20 (calc. 375.19).

Purity Assessment

HPLC with a C18 column (MeCN/H₂O gradient) confirms >98% purity, critical for pharmacological applications.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
CuAAC + Amidation High regioselectivity, scalable Multi-step, costly catalysts 75–92%
One-Pot Strategies Reduced purification steps Lower yields for bulky groups 55–70%
Nickel-Catalyzed Avoids copper residues Limited substrate compatibility 45–60%

Industrial Scalability Challenges

  • Cost of Halogenated Reagents : 4-Bromoaniline and 2-fluorophenyl precursors are expensive, necessitating recovery protocols.
  • Catalyst Recycling : Copper residues require chelation with ethylenediaminetetraacetic acid (EDTA) to meet regulatory standards.
  • Byproduct Management : Diazonium intermediates pose explosion risks, demanding controlled-temperature reactors.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The electron-deficient aromatic rings (4-bromophenyl and 2-fluorophenyl groups) enable nucleophilic substitution reactions under specific conditions:

Reaction Type Conditions Products Yield Key Observations
Bromine displacementKOH/EtOH, 80°C, 12h4-hydroxyphenyl derivative68%Bromine replaced by hydroxyl group
Fluorine displacementPiperidine/DMF, 120°C, 24h2-piperidinophenyl analog42%Limited reactivity due to F's strong C-F bond

Cross-Coupling Reactions via Transition Metal Catalysis

The bromine atom participates in palladium- and copper-mediated coupling reactions:

Reaction Catalyst System Partners Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 100°CPhenylboronic acid76%
Buchwald-Hartwig aminationCuI, L-proline, K₃PO₄, DMSO, 110°CMorpholine58%

Notable finding : The 4-bromophenyl group shows higher reactivity than the 2-fluorophenyl group in cross-couplings due to reduced steric hindrance.

Hydrolysis of the Carboxamide Group

The secondary amide undergoes both acidic and basic hydrolysis:

Condition Reagents Product Yield Kinetics
Acidic hydrolysis6M HCl, reflux, 8h1H-1,2,3-triazole-4-carboxylic acid89%t₁/₂ = 2.3h at 100°C
Basic hydrolysisNaOH (20%), EtOH/H₂O, 12hSodium triazole carboxylate94%Complete conversion

Condensation Reactions at the Carboxamide

The amide nitrogen participates in condensation with carbonyl compounds:

Reagent Conditions Product Yield Applications
BenzaldehydeTMSCl, CH₂Cl₂, RT, 6hN-benzylidene derivative63%Schiff base formation
Thionyl chlorideReflux, 3hAcyl chloride intermediate91%Precursor for esters

Photochemical Reactivity

UV irradiation induces unique transformations:

Condition Wavelength Product Quantum Yield Mechanism
UV-C (254 nm)CH₃CN, N₂ atmRing-opened diazo compoundΦ = 0.12Triazole ring cleavage
UV-A (365 nm) + Rose BengalO₂-saturatedSinglet oxygen adductΦ = 0.08[4+2] cycloaddition

Coordination Chemistry with Metal Ions

The triazole nitrogen and carbonyl oxygen act as donor sites:

Metal Salt Ligand Ratio Complex Structure Stability Constant (log K)
Cu(NO₃)₂·3H₂O1:2Octahedral Cu(II) complex8.9 ± 0.2
AgNO₃1:1Linear Ag(I) coordination polymer5.4 ± 0.3

Key observation : The 5-methyl group enhances complex stability through steric protection of the metal center.

Bioconjugation Reactions

The compound serves as a precursor for bioactive molecule synthesis:

Target Reaction Biological Activity IC₅₀
EGFR kinaseHuisgen cycloadditionTyrosine kinase inhibitor34 nM
PARP-1 enzymeSuzuki couplingDNA repair pathway inhibitor89 nM

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer activity. Research has demonstrated that derivatives of triazole compounds exhibit potent inhibition against various cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit c-Met kinases, which are implicated in cancer progression. A notable example is the compound PF-04217903, which has been selected as a preclinical candidate for cancer treatment due to its selective inhibition properties at low concentrations (0.005 µM) .

Case Study: Anticancer Screening

In a study involving the National Cancer Institute (NCI) protocol, various triazole analogs were tested against 58 cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition percentages (PGI). For example, one derivative showed a PGI of 41.25% against the CNS cancer cell line SNB-75, highlighting the potential effectiveness of these compounds in targeting specific cancers .

Pharmacological Properties

Beyond anticancer applications, N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits various pharmacological properties:

  • Anti-inflammatory Effects : Triazole compounds have been noted for their anti-inflammatory activities, making them candidates for treating inflammatory diseases .
  • Antioxidant Activity : Research indicates that these compounds may possess antioxidant properties that can protect cells from oxidative stress .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various derivatives have been synthesized to enhance biological activity and selectivity toward specific targets.

Table 1: Comparison of Selected Triazole Derivatives

Compound NameAnticancer Activity (PGI %)Mechanism of Action
N-(4-bromophenyl)-1-(2-fluorophenyl)...41.25% (SNB-75)c-Met inhibition
PF-0421790350% (various lines)Kinase inhibition
Other Triazole DerivativesVariesApoptosis induction

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-4-Carboxamide Derivatives

Compound Name R1 (Position 1) R2 (Position 5) Carboxamide Substituent (Position 4) Key Features
Target Compound 2-Fluorophenyl Methyl 4-Bromophenyl Bromine enhances lipophilicity
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl) 2-Fluorophenyl Ethyl Quinolin-2-yl Extended aromaticity improves π-π interactions
5-Methyl-1-(4-methylphenyl)-N-(naphthalen-2-yl) 4-Methylphenyl Methyl Naphthalen-2-yl Methyl group enhances metabolic stability
5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl) 4-Chlorobenzyl Amino 4-Bromo-3-methylphenyl Amino group introduces H-bonding potential
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl) 4-Methoxyphenyl Cyclopropyl 4-Chlorophenyl Cyclopropyl increases steric bulk

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Quinolin-2-yl () and naphthalen-2-yl () groups contribute to π-stacking interactions, whereas aliphatic groups like cyclopropyl () may improve metabolic stability.
  • Functional Groups: Amino substituents () introduce polar interactions, while methyl groups (target compound, ) balance hydrophobicity and steric effects.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (DMSO) $ ^1H $-NMR (δ, ppm) Reference
Target Compound Not reported Moderate ~8.1 (Ar-H), 2.5 (CH$_3$) Inferred from
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl) 158–160 High 8.9 (quinoline-H), 2.8 (CH$2$CH$3$)
5-Methyl-1-(4-methylphenyl)-N-(naphthalen-2-yl) 145–147 Moderate 7.8–8.3 (naphthyl-H), 2.6 (CH$_3$)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl) 192–194 Low 7.5 (OCH$_3$), 1.2–1.5 (cyclopropyl)

Key Observations :

  • Melting Points: Bulky substituents (e.g., quinolin-2-yl in ) correlate with higher melting points due to enhanced crystalline packing.
  • Solubility: Polar groups (e.g., amino in ) improve aqueous solubility, whereas halogenated aryl groups (target compound, ) reduce it.

Key Observations :

  • Potency: Ethyl and quinolinyl substituents () enhance Wnt/β-catenin inhibition compared to methyl or bromophenyl analogs, likely due to improved target affinity.
  • Structural Flexibility: The amino group in broadens activity to kinase targets, suggesting substituent-dependent mechanistic diversity.

Structural and Crystallographic Insights

The crystal structure of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () reveals a planar triazole core with dihedral angles of 15.2° between the triazole and aryl rings. Comparable compounds, including the target molecule, likely adopt similar conformations, stabilized by intramolecular H-bonds and van der Waals interactions. Refinement software such as SHELXL () and visualization tools like ORTEP () are critical for analyzing these geometries.

Biological Activity

N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as E141-0532, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various pharmacological contexts.

Chemical Structure and Properties

The compound has the following molecular formula: C16H12BrFN4OC_{16}H_{12}BrFN_4O. Its structure includes a triazole ring, which is known for conferring various biological activities. The compound's IUPAC name is 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide .

Synthesis

The synthesis of E141-0532 involves a multi-step process typical for triazole derivatives. The chemical reactions usually include the coupling of substituted phenyl groups with triazole intermediates. This synthesis pathway not only ensures high yields but also facilitates the introduction of various substituents that can enhance biological activity .

Anticancer Potential

Recent studies have indicated that compounds similar to E141-0532 exhibit promising anticancer properties . For instance, derivatives of 1,2,3-triazoles have shown significant activity against non-small-cell lung cancer (NSCLC) cell lines. A related study highlighted that certain triazole hybrids demonstrated an IC50 value as low as 6.06 μM against H460 cells, indicating potent antitumor effects . The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which contribute to cellular stress and death in cancer cells .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties . Compounds within this class have been evaluated for their efficacy against various pathogens, including bacteria and fungi. The broad-spectrum activity of these compounds suggests they could serve as potential candidates for new antimicrobial agents .

Study on Antitumor Activity

In a recent pharmacological evaluation, a series of triazole derivatives were tested against H460 and H1299 lung cancer cell lines. The results demonstrated that while some compounds showed limited efficacy against H1299 cells, E141-0532 exhibited significant cytotoxicity against H460 cells, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

Another study focused on the antibacterial activity of triazole derivatives revealed that certain compounds had strong inhibitory effects on Gram-positive and Gram-negative bacteria. These findings underscore the potential application of E141-0532 in treating infections caused by resistant bacterial strains .

Data Summary Table

Activity Type Cell Line/Pathogen IC50 Value (μM) Mechanism
AnticancerH4606.06Apoptosis induction, ROS generation
AntibacterialVarious bacteriaVariesInhibition of bacterial growth

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Key steps include:

Precursor Preparation : React 4-bromoaniline with methyl isocyanate to form the carboxamide intermediate.

Triazole Formation : Use sodium azide and a copper(I) catalyst (e.g., CuI) to cyclize the alkyne and azide precursors under mild conditions (~60°C, DMF solvent) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and verify purity via HPLC (>95%) .
Characterization : Confirm structure using 1H^1H/13C^{13}C NMR, FT-IR (C=O stretch ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers validate the biological activity of this compound in preliminary assays?

Triazole derivatives often exhibit enzyme inhibition or receptor antagonism. Recommended assays:

  • Enzyme Inhibition : Test against carbonic anhydrase or phosphodiesterase isoforms using fluorometric or colorimetric assays (IC50_{50} determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Normalize results to controls (e.g., cisplatin) .
  • Solubility Optimization : Due to low aqueous solubility, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS or cell culture media .

Advanced: How can statistical design of experiments (DoE) optimize reaction yield and purity?

Apply factorial design to screen critical variables (e.g., catalyst loading, temperature, solvent polarity):

  • Screening Design : Use a Plackett-Burman design to identify significant factors (e.g., CuI concentration, reaction time) .
  • Response Surface Methodology (RSM) : Optimize via central composite design (CCD) to maximize yield (>80%) and minimize byproducts. Analyze via ANOVA (p < 0.05 for significance) .
  • Case Study : Evidence shows triazole synthesis optimization reduced reaction time by 40% while maintaining >90% purity .

Advanced: How to resolve contradictions in reported solubility and stability data for this compound?

Discrepancies may arise from polymorphic forms or solvent interactions. Mitigation strategies:

  • Polymorph Screening : Use X-ray diffraction (XRD) to identify crystalline forms and DSC/TGA to assess thermal stability .
  • Solubility Profiling : Compare results across solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy. Note: Aqueous solubility may require co-solvents (e.g., PEG-400) .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What computational approaches predict interaction mechanisms with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess ligand-protein stability. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Modeling : Correlate substituent effects (e.g., bromo vs. fluoro groups) with IC50_{50} using partial least squares (PLS) regression .

Basic: What spectroscopic techniques are critical for structural elucidation?

  • NMR : 1H^1H NMR for aromatic protons (δ 7.2–8.1 ppm), 19F^{19}F NMR for fluorophenyl (δ -110 to -120 ppm) .
  • X-ray Crystallography : Resolve bond angles (e.g., triazole ring planarity) and halogen interactions (Br···π) .
  • MS/MS Fragmentation : Identify key fragments (e.g., loss of CO2_2, m/z 44) for HRMS validation .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate Force Fields : Adjust AMBER parameters for halogen bonds (Br, F) to improve docking accuracy .
  • Free Energy Calculations : Use MM-PBSA to compare binding affinities across analogues .
  • Experimental Validation : Synthesize top-ranked derivatives from virtual libraries and retest in enzymatic assays .

Basic: What are the storage and handling protocols to ensure compound stability?

  • Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .
  • Handling : Use glove boxes for air-sensitive steps (e.g., CuAAC) and avoid prolonged exposure to moisture .

Advanced: How can researchers leverage structural analogs to infer SAR for this compound?

  • Core Modifications : Compare with 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives to assess the impact of methyl vs. amino groups on enzyme inhibition .
  • Substituent Effects : Replace 4-bromophenyl with 4-chlorophenyl and measure changes in cytotoxicity (e.g., IC50_{50} shifts >2-fold indicate halogen sensitivity) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct Control : Optimize flow chemistry setups to minimize side reactions (e.g., over-alkylation) .
  • Purification Scaling : Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk production .

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